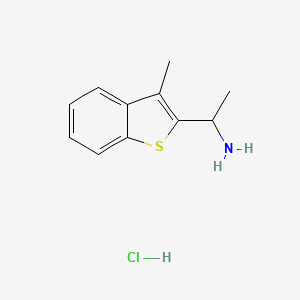
2-Bromo-5-(4-chlorophenyl)-1-pentene
Descripción general
Descripción
“2-Bromo-5-(4-chlorophenyl)-1-pentene” is a complex organic compound. It contains a bromine atom and a chlorine atom, which are both halogens, attached to different carbon atoms in the compound. The presence of these halogens and the double bond in the pentene group could make this compound reactive and potentially useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(4-chlorophenyl)-1-pentene” would be characterized by the presence of a bromine atom on the second carbon of the pentene group and a chlorine atom on the fourth carbon of the phenyl group .Chemical Reactions Analysis
The presence of the bromine and chlorine atoms could make this compound a good candidate for various substitution reactions. Additionally, the double bond in the pentene group could undergo addition reactions .Aplicaciones Científicas De Investigación
1. Suzuki Cross-Coupling Reaction
- Application Summary: 2-Bromo-4-chlorophenyl-2-bromobutanoate, a compound similar to the one you mentioned, was synthesized and used in a Pd-catalyzed Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, used to couple boronic acids with halides .
- Methods of Application: The compound was synthesized via the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . A variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were synthesized with moderate to good yields via a Pd-catalyzed Suzuki cross-coupling reaction .
- Results: The reaction led to the formation of the corresponding 2-bromo-4-chlorophenyl-2-bromobutyrates in moderate to good yields (64–81%) .
2. Biological Applications of Indole Derivatives
- Application Summary: While not directly related to “2-Bromo-5-(4-chlorophenyl)-1-pentene”, indole derivatives, which could potentially be synthesized from similar compounds, have been found to possess various biological activities .
- Methods of Application: Various natural compounds contain indole as a parent nucleus, for example, tryptophan. Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-bromopent-4-enyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrCl/c1-9(12)3-2-4-10-5-7-11(13)8-6-10/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCZAQPVBDFBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1=CC=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(4-chlorophenyl)-1-pentene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride](/img/structure/B1520967.png)
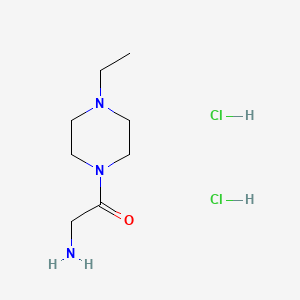
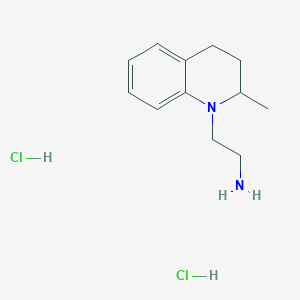

![4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1520975.png)
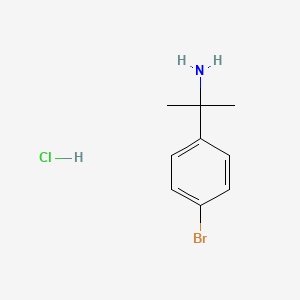
![1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride](/img/structure/B1520978.png)
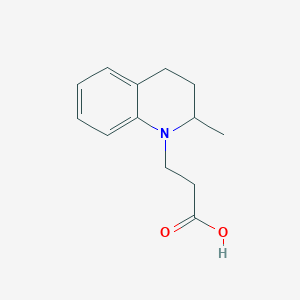
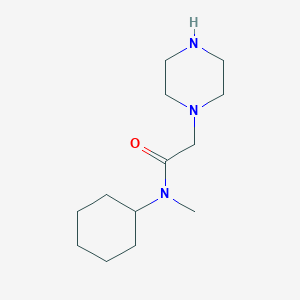
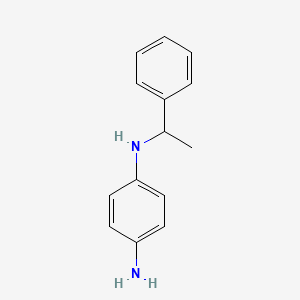
![[2-(Tert-butoxy)pyridin-4-yl]methanamine](/img/structure/B1520982.png)
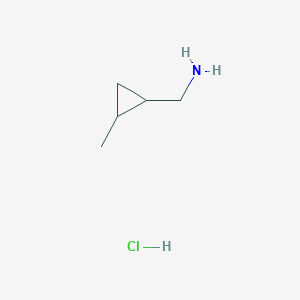
![2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1520986.png)
